N-(2-methylphenyl)-2-biphenylcarboxamide
Description
N-(2-Methylphenyl)-2-biphenylcarboxamide is a carboxamide derivative characterized by a biphenyl core linked to a 2-methylphenyl group via an amide bond. Its IUPAC name, N-(2-methylphenyl)-2-(biphenyl-2-yl)carboxamide, reflects its structural configuration: a biphenyl moiety (two connected benzene rings) at the second position of the benzamide scaffold, with a methyl-substituted phenyl group as the N-substituent .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15-9-5-8-14-19(15)21-20(22)18-13-7-6-12-17(18)16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVASFKKLSKBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-methylphenyl)-2-biphenylcarboxamide with carboxamide derivatives sharing structural or functional similarities, categorized by core modifications:
Biphenyl Carboxamide Derivatives
- N-(2-Phenoxyphenyl)[1,1'-Biphenyl]-4-Carboxamide (CAS: 443638-39-9) Structure: Differs in the substitution pattern; the biphenyl group is at the 4-position of the benzamide, and the N-substituent is a 2-phenoxyphenyl group. Molecular Weight: 365.42 g/mol (C₂₅H₁₉NO₂) . Implications: The phenoxy group may enhance solubility compared to the methyl group in the target compound, but steric bulk could reduce bioavailability.
Substituted Phenyl Carboxamides
- N-(2-Methylphenyl)-2-(2-Phenoxybenzamido)Benzamide Structure: Contains an additional phenoxybenzamide group, creating a bis-amide structure. Activity: Such multi-amide derivatives are often investigated for polymer or coordination chemistry applications.
Heterocyclic Carboxamides
- N-(2-Phenoxyphenyl)-2-Thiophenecarboxamide (CAS: 547698-53-3) Structure: Replaces the biphenyl group with a thiophene ring, introducing sulfur-based electronic effects. Molecular Weight: 295.36 g/mol (C₁₇H₁₃NO₂S) . Implications: Thiophene-containing carboxamides are common in drug design (e.g., kinase inhibitors) due to their improved metabolic stability and binding affinity.
Alkyl-Substituted Carboxamides
- N-(2-(tert-Butyl)Phenyl)-4'-Methoxy-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)-[1,1'-Biphenyl]-4-Carboxamide
Key Observations :
- Solubility: Polar substituents (e.g., phenoxy in ) improve aqueous solubility compared to alkyl or purely aromatic groups.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for biphenyl carboxamides, involving Ullmann coupling or Suzuki-Miyaura reactions followed by amidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
